molecular formula C19H23BrO8 B15089671 (3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate

(3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate

Katalognummer: B15089671
Molekulargewicht: 459.3 g/mol
InChI-Schlüssel: CGABNHMTZHBNMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features multiple functional groups, including acetoxy, bromo, and phenylmethoxy groups, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a combination of esterification, bromination, and acetylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

(3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate the effects of specific functional groups on biological activity.

    Industry: It may be used in the production of specialty chemicals and materials with specific functionalities.

Wirkmechanismus

The mechanism by which (3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary, but they often involve the modulation of biochemical processes through binding or chemical modification.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3,5-Diacetyloxy-6-chloro-4-phenylmethoxyoxan-2-yl)methyl acetate
  • (3,5-Diacetyloxy-6-fluoro-4-phenylmethoxyoxan-2-yl)methyl acetate
  • (3,5-Diacetyloxy-6-iodo-4-phenylmethoxyoxan-2-yl)methyl acetate

Uniqueness

The uniqueness of (3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the bromo group, in particular, can influence its behavior in substitution reactions and its potential biological activity.

Eigenschaften

Molekularformel

C19H23BrO8

Molekulargewicht

459.3 g/mol

IUPAC-Name

(3,5-diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate

InChI

InChI=1S/C19H23BrO8/c1-11(21)24-10-15-16(26-12(2)22)17(18(19(20)28-15)27-13(3)23)25-9-14-7-5-4-6-8-14/h4-8,15-19H,9-10H2,1-3H3

InChI-Schlüssel

CGABNHMTZHBNMO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.